1-Nonanol, 2,4,6-trimethyl-

Description

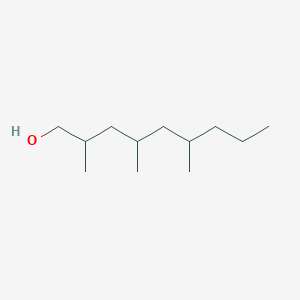

Structure

3D Structure

Properties

CAS No. |

83474-29-7 |

|---|---|

Molecular Formula |

C12H26O |

Molecular Weight |

186.33 g/mol |

IUPAC Name |

2,4,6-trimethylnonan-1-ol |

InChI |

InChI=1S/C12H26O/c1-5-6-10(2)7-11(3)8-12(4)9-13/h10-13H,5-9H2,1-4H3 |

InChI Key |

KBNJXYZUBZXXHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC(C)CC(C)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Nonanol, 2,4,6 Trimethyl

Stereoselective Synthesis Pathways

Stereoselective synthesis is crucial for producing specific isomers of chiral molecules. In the context of 1-Nonanol, 2,4,6-trimethyl-, where multiple stereocenters exist, achieving high stereoselectivity is paramount.

Iterative Protocols for Substituted 1-Alkanols

Iterative synthetic protocols offer a powerful strategy for the controlled construction of polypropionate structures, which are common motifs in many natural products. These methods involve the sequential addition of building blocks, allowing for the precise installation of stereocenters.

A highly effective and versatile method for synthesizing reduced polypropionates involves the asymmetric carboalumination of alkenes catalyzed by dichlorobis(1-neomenthylindenyl)zirconium, or (NMI)₂ZrCl₂. This approach has been successfully applied to the synthesis of various methyl-branched 1-alkanols. The synthesis of all-syn-2,4,6-trimethyl-1-nonanols exemplifies the utility of this iterative, three-step protocol.

The general process involves the Zr-catalyzed methylalumination of an alkene. For instance, the reaction of a terminal alkene with trimethylaluminum (B3029685) (Me₃Al) in the presence of a chiral zirconium catalyst can produce a methyl-branched alcohol with good yield and enantiomeric excess (ee). While direct methylalumination can sometimes result in moderate enantioselectivity (70-80% ee), alternative strategies involving the carboalumination of propene have shown improved ee values of 90-95%.

A key advantage of this methodology is its iterative nature. A monomethyl-substituted 1-alkanol can be converted into a 2,4-dimethyl-1-alkanol through a three-step sequence: oxidation of the alcohol to an aldehyde, Wittig olefination, and subsequent Zr-catalyzed methylalumination. This iterative cycle can be repeated to introduce additional methyl groups, as demonstrated in the synthesis of 2,4,6-trimethyl-1-alkanols.

Table 1: Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes

| Catalyst | Reactants | Product | Yield | Enantiomeric Excess (ee) |

| (NMI)₂ZrCl₂ | 3-buten-1-ol, Et₃Al | (R)-3-methyl-1-pentanol | 88-92% | 90-92% |

| (NMI)₂ZrCl₂ | 3-buten-1-ol, (n)Pr₃Al | (R)- and (S)-3-methyl-1-hexanol | 88-92% | 90-92% |

| (NMI)₂ZrCl₂ | (4R,6R)-2,4-dimethyl-1-nonene | (2R,4R,6R)-2,4,6-trimethyl-1-nonanol | - | - |

Data sourced from PNAS.

Achieving high stereochemical control and optimizing yields are critical in multi-step syntheses. In the synthesis of polypropionate-derived structures like 1-Nonanol, 2,4,6-trimethyl-, the stereochemical outcome is determined at each step of the iterative process. The diastereoselectivity of the Zr-catalyzed methylalumination step is crucial for establishing the relative stereochemistry of the newly formed stereocenter. For the synthesis of all-syn isomers of 2,4,6-trimethyl-1-alkanols, diastereomeric ratios of 8:1 to 8.5:1 have been consistently observed, which corresponds to 89–89.5% stereoselectivity at the C2 position.

Asymmetric Approaches to Branched Alcohols

Asymmetric synthesis provides direct routes to chiral branched alcohols, often employing enzymes or chiral ligands to induce stereoselectivity.

Enzyme-catalyzed reductions of prochiral ketones are a powerful and environmentally friendly method for producing enantiomerically pure secondary alcohols. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols using a cofactor such as NAD(P)H. These biocatalytic reductions often exhibit high enantioselectivity and can be performed under mild reaction conditions.

For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been used for the asymmetric reduction of a wide range of prochiral ketones, yielding the corresponding secondary alcohols with excellent enantiomeric excesses. The reactions are typically carried out using whole cells of a host organism (like E. coli) that overexpress the desired enzyme, which simplifies the process by eliminating the need for enzyme purification. Isopropanol is often used as a co-substrate to regenerate the NADH cofactor in a coupled-substrate approach.

Table 2: Enzymatic Reduction of Prochiral Ketones

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Lactobacillus kefir | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | 99.5% | 97% |

| Plant tissues (e.g., apple, carrot) | Acetophenone | Chiral 1-phenylethanol | ~98% | ~80% |

| Plant tissues (e.g., apple, carrot) | 4'-Chloroacetophenone | Chiral 1-(4-chlorophenyl)ethanol | ~98% | ~80% |

Data sourced from ResearchGate and other scientific publications.

The use of chiral ligands in transition metal-catalyzed reactions is a cornerstone of asymmetric synthesis. These ligands create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. By carefully designing the chiral ligand, it is possible to achieve high levels of enantioselectivity in a variety of transformations, including additions to carbonyls and conjugate additions.

Chiral pyridyl alcohols and their derivatives have been extensively studied as ligands in asymmetric catalysis. For instance, in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, the stereochemical course of the reaction is dictated by the absolute configuration of the carbinol carbon in the pyridyl alcohol ligand. The steric and electronic properties of the ligand can be fine-tuned to maximize enantioselectivity.

In the context of synthesizing branched alcohols, chiral ligands play a crucial role in reactions that form new carbon-carbon bonds with stereocontrol. For example, copper-catalyzed conjugate addition of organozinc reagents to α,β-unsaturated esters, using chiral phosphoramidite (B1245037) ligands, can produce β-substituted esters with high enantioselectivity. These esters can then be further elaborated to the desired branched alcohols.

Reductive Synthesis Routes

Reductive methods are fundamental in organic synthesis and provide direct pathways to alcohols from carbonyl compounds. For a primary alcohol like 1-Nonanol, 2,4,6-trimethyl-, the immediate precursors are typically the corresponding aldehyde (2,4,6-trimethylnonanal) or carboxylic acid derivatives.

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of aldehydes to primary alcohols. This process involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. The direct precursor for this route is 2,4,6-trimethylnonanal.

The reaction is typically carried out in a pressurized vessel with hydrogen gas. Common catalysts for aldehyde hydrogenation include:

Palladium on Carbon (Pd/C): An effective and widely used catalyst.

Raney Nickel (Raney Ni): A cost-effective alternative, often requiring higher pressures and temperatures.

Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly active catalyst that operates under mild conditions.

Rhodium and Ruthenium Catalysts: These can be used for selective hydrogenation, sometimes in a one-pot process following a hydroformylation step to create the initial aldehyde.

The choice of catalyst and reaction conditions (solvent, temperature, pressure) can be optimized to maximize yield and purity. For instance, studies on the hydrogenation of analogous branched ketones have shown that solvent polarity can influence stereochemical outcomes, a factor that could be relevant depending on the stereochemistry of the starting aldehyde.

Hydride-based reducing agents offer a versatile and high-yielding alternative to catalytic hydrogenation for producing alcohols from carbonyl compounds. The choice of reagent depends on the oxidation state of the carbonyl precursor.

Reduction of Aldehydes: The aldehyde 2,4,6-trimethylnonanal can be readily reduced to 1-Nonanol, 2,4,6-trimethyl- using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reaction is typically fast, selective, and can be performed in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature.

Reduction of Carboxylic Acids and Esters: If the synthetic route proceeds via 2,4,6-trimethylnonanoic acid or its esters (e.g., methyl 2,4,6-trimethylnonanoate), a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation, effectively reducing these substrates to the primary alcohol. These reactions must be conducted under anhydrous conditions, typically in ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup.

| Precursor | Required Reagent | Typical Conditions | Product |

|---|---|---|---|

| 2,4,6-trimethylnonanal | Sodium Borohydride (NaBH₄) | Methanol/Ethanol, 0°C to RT | 1-Nonanol, 2,4,6-trimethyl- |

| 2,4,6-trimethylnonanoic Acid (or its ester) | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF/Ether, followed by H₃O⁺ workup | 1-Nonanol, 2,4,6-trimethyl- |

Hydroboration-Oxidation Strategies for Branched Alcohols

Hydroboration-oxidation is a premier two-step method for converting alkenes into alcohols with anti-Markovnikov regioselectivity, making it an ideal strategy for the synthesis of terminal alcohols like 1-Nonanol, 2,4,6-trimethyl- from its corresponding alkene. The requisite starting material for this pathway is 2,4,6-trimethyl-1-nonene.

The key feature of the hydroboration-oxidation reaction is its high regioselectivity. In the first step, a borane (B79455) reagent adds across the double bond of the alkene. The boron atom, being the electrophilic part of the B-H bond, preferentially adds to the less substituted carbon atom of the double bond, while the hydrogen atom adds to the more substituted carbon. For a terminal alkene like 2,4,6-trimethyl-1-nonene, this places the boron on the C1 position.

To maximize this selectivity, especially with sterically hindered alkenes, bulky borane reagents are often employed. These reagents enhance the preference for addition to the terminal carbon due to steric hindrance.

Disiamylborane (Sia₂BH): Formed from borane and 2-methyl-2-butene, this reagent is highly selective for terminal alkenes.

9-Borabicyclo[3.3.1]nonane (9-BBN): Another highly selective reagent that provides excellent yields of terminal alcohols.

In the second step, the resulting organoborane intermediate is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH), which replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the primary alcohol with high fidelity.

The hydroboration reaction is stereospecific, proceeding via a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. The subsequent oxidation step occurs with complete retention of the stereochemistry at the carbon atom.

The starting material, 2,4,6-trimethyl-1-nonene, possesses two pre-existing stereocenters (C4 and C6). The hydroboration-oxidation reaction introduces a new stereocenter at the C2 position. The stereochemical relationship between these centers is determined by the facial selectivity of the borane addition. If a single stereoisomer of the alkene is used, a specific mixture of diastereomers of the alcohol will be produced.

For asymmetric synthesis, chiral borane reagents can be used to control the stereochemistry at the newly formed C2 center. Reagents derived from naturally occurring chiral molecules, such as (+)- or (−)-α-pinene, can induce significant enantioselectivity, leading to the formation of a specific enantiomer of the product alcohol.

Carbon-Carbon Bond Formation Methodologies

The most advanced synthetic routes involve the construction of the carbon skeleton itself while setting the required stereochemistry. Zirconium-catalyzed asymmetric carboalumination (ZACA) of alkenes stands out as a powerful method for the enantioselective and diastereoselective synthesis of polypropionate structures, including all-syn-2,4,6-trimethyl-1-nonanols.

This methodology can be applied in an iterative fashion to build up the trimethyl-substituted chain. A general protocol involves converting a 2,4-dimethyl-1-alkanol into a 2,4,6-trimethyl-1-alkanol via a three-step sequence.

Oxidation: The starting 2,4-dimethyl-1-alkanol is oxidized to the corresponding aldehyde.

Olefination: The aldehyde is converted to a terminal alkene with an extended carbon chain, for example, through a Wittig reaction.

ZACA and Oxidation: The newly formed alkene undergoes Zr-catalyzed asymmetric carboalumination with an organoaluminum reagent like trimethylaluminum (Me₃Al). This step forms a new carbon-carbon bond and sets a new stereocenter. Subsequent oxidation of the resulting organoaluminum intermediate yields the desired 2,4,6-trimethyl-1-alkanol.

A specific reported synthesis demonstrates the conversion of a C11 alkene to the C12 alcohol, 1-Nonanol, 2,4,6-trimethyl-.

| Starting Material | Key Reagents | Catalyst | Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| (4R,6R)-4,6-dimethyl-1-nonene | Trimethylaluminum (Me₃Al), O₂ | (-)-(NMI)₂ZrCl₂ | (2R,4R,6R)-2,4,6-trimethyl-1-nonanol | 8:1 |

This approach provides excellent control over the stereochemistry of the final product, achieving high diastereomeric and enantiomeric purity, which is crucial for the synthesis of complex natural products and chiral materials.

Grignard Reactions with Pre-Branched Precursors

The Grignard reaction is a versatile and powerful tool in organic synthesis for forming carbon-carbon bonds. In the context of producing 1-Nonanol, 2,4,6-trimethyl-, this method typically involves the reaction of a Grignard reagent with a suitable carbonyl compound.

A common strategy involves the use of pre-branched precursors to construct the carbon skeleton of the target molecule. For instance, a Grignard reagent can be added to an aldehyde to form a secondary alcohol or to a ketone to yield a tertiary alcohol. In the synthesis of a related compound, 2,6,8-trimethyl-4-nonanol (B85493), a multi-step process is employed. It begins with the alkylation of 4-nonanone (B1580890) at specific positions, followed by the addition of a methylmagnesium bromide Grignard reagent to the ketone intermediate. This approach allows for precise control over the branching of the final alcohol product.

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. The resulting alkoxide is then protonated in a subsequent workup step, typically with an aqueous acid, to yield the alcohol.

Table 1: Grignard Reaction for Branched Alcohol Synthesis

| Step | Description | Reactants | Product | Yield |

|---|---|---|---|---|

| 1 | Alkylation of Ketone | 4-Nonanone, Methyl iodide | 2,6,8-trimethyl-4-nonanone | 78% |

This table illustrates a representative synthesis of a trimethyl-substituted nonanol, highlighting the stepwise approach to building the branched structure.

Olefin Hydroformylation and Subsequent Reduction

Hydroformylation, also known as the oxo process, is a major industrial route for the production of aldehydes from olefins. This process can be adapted to produce the precursor aldehyde for 1-Nonanol, 2,4,6-trimethyl-. The reaction involves treating an olefin with a mixture of carbon monoxide and hydrogen, typically in the presence of a transition metal catalyst, such as cobalt or rhodium.

For the synthesis of branched aldehydes, which are the precursors to branched alcohols, specific reaction conditions and catalyst systems are employed. The choice of catalyst and ligands is crucial in directing the regioselectivity of the hydroformylation towards the desired branched isomer. For example, the hydroformylation of C8 olefin mixtures is a known route to produce C9 aldehydes, which can then be hydrogenated to the corresponding alcohols. The industry often utilizes branched olefin feedstocks with carbon numbers ranging from C6 to C12 to produce higher branched alcohols.

Following the hydroformylation step, the resulting aldehyde is reduced to the primary alcohol. This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like nickel, palladium, or platinum, or with chemical reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 2: Olefin Hydroformylation and Reduction Process

| Stage | Process | Reactants | Intermediate/Product | Key Considerations |

|---|---|---|---|---|

| 1 | Hydroformylation | Branched C8 Olefin, CO, H₂ | 2,4,6-trimethyl-nonanal | Catalyst choice (e.g., Cobalt-based) is critical for regioselectivity. |

Considerations for Scalable Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of efficiency, safety, and cost-effectiveness. Continuous flow processes are often favored for large-scale manufacturing due to their enhanced safety, better heat and mass transfer, and potential for automation.

Continuous Flow Hydrogenation Techniques

Continuous flow hydrogenation is a well-established technique in the chemical industry for the reduction of various functional groups, including aldehydes. This method offers several advantages over batch processing, particularly for large-scale production.

In a typical continuous flow setup, a stream of the aldehyde is mixed with hydrogen gas and passed through a heated tube reactor packed with a solid-supported heterogeneous catalyst. Common catalysts for aldehyde hydrogenation include those based on nickel, copper chromite, or precious metals like palladium and platinum. The use of a fixed-bed catalyst simplifies the separation of the catalyst from the product stream, a significant advantage in continuous operations.

The efficiency of continuous flow hydrogenation can be influenced by several parameters, including temperature, pressure, flow rate (space velocity), and the choice of catalyst. For instance, a process for the hydrogenation of C1 to C8 aldehydes utilizes a reduced mixture of CuO and ZnO as a catalyst at temperatures between 110°C and 180°C and pressures between 20 and 150 psig. These techniques are crucial for the efficient and scalable production of alcohols from their corresponding aldehydes.

Table 3: Parameters in Continuous Flow Hydrogenation

| Parameter | Typical Range | Significance |

|---|---|---|

| Temperature | 110 - 180 °C | Affects reaction rate and selectivity. |

| Pressure | 20 - 150 psig | Influences hydrogen solubility and reaction kinetics. |

| Catalyst | Reduced CuO/ZnO, Ni, Pd, Pt | Determines activity and product yield. |

Chemical Reactivity and Transformation Mechanisms of Branched Primary Alcohols

Oxidation Reactions of Primary Alcohols

The oxidation of primary alcohols is a cornerstone transformation in organic synthesis, yielding aldehydes and carboxylic acids. This process involves the removal of hydrogen atoms from the alcohol, typically from the hydroxyl group and the adjacent carbon atom.

Primary alcohols can be oxidized to form either aldehydes or carboxylic acids, depending on the chosen reagents and reaction conditions. For a sterically hindered primary alcohol like 1-Nonanol, 2,4,6-trimethyl-, these transformations are crucial for synthesizing more complex molecules.

The oxidation to an aldehyde, 2,4,6-trimethylnonanal, represents the first stage of oxidation. This requires careful selection of a mild oxidizing agent to prevent further oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this selective transformation. A two-step protocol involving the oxidation of the alcohol to the aldehyde, followed by olefination, is a common strategy in the synthesis of complex organic molecules.

Full oxidation of 1-Nonanol, 2,4,6-trimethyl- yields the corresponding carboxylic acid, 2,4,6-trimethylnonanoic acid. This is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from chromium trioxide, CrO₃, in aqueous sulfuric acid). The reaction proceeds through the intermediate aldehyde, which is further oxidized in the presence of the strong oxidant. The general mechanism involves the insertion of an oxygen atom between the carbon and hydrogen of the aldehyde group.

To address the environmental concerns associated with stoichiometric chromium and manganese reagents, catalytic oxidation methods using environmentally benign oxidants like molecular oxygen (O₂) from the air have been developed.

The aerobic oxidation of alcohols using transition metal catalysts is a highly efficient and green alternative for synthesizing carbonyl compounds. Various transition metals, including palladium, ruthenium, iridium, and manganese, have been shown to catalyze the aerobic oxidation of primary and secondary alcohols. These reactions often utilize air or pure oxygen as the terminal oxidant, with water being the only byproduct. For instance, commercially available catalysts like decacarbonyldimanganese (B1676019) (Mn₂(CO)₁₀) can efficiently oxidize primary alcohols without the need for additives. Similarly, iridium complexes such as [(Cp*IrCl₂)₂] have been employed for the aerobic oxidation of a range of alcohols. While these methods are broadly applicable, the steric bulk of 2,4,6-trimethyl-1-nonanol may necessitate specific catalyst systems or harsher conditions to achieve high conversion rates.

The mechanism of transition metal-catalyzed alcohol oxidation is complex and can vary depending on the metal, ligands, and reaction conditions. A common feature in many proposed mechanisms is the abstraction of the α-hydrogen from the alcohol substrate.

One proposed mechanism for iridium(III)-catalyzed aerobic oxidation suggests that the transition metal maintains its +3 oxidation state throughout the catalytic cycle. In other systems, the reaction may proceed via C-H cleavage to generate alkyl radicals. For example, studies on the photooxidation of the similarly branched alcohol 2,4,4-trimethyl-1-pentanol initiated by chlorine atoms identified several carbonyl compounds as products, indicating a complex reaction mechanism involving radical intermediates.

Another approach involves transition-metal-free catalytic systems. For instance, stable free nitroxyl (B88944) radicals, such as TEMPO (2,2,6,6-tetramethylpiperidinyloxyl), can be used in conjunction with a co-catalyst system to oxidize primary alcohols to aldehydes.

Catalytic Oxidation Pathways

Derivatization Strategies via Hydroxyl Group Functionalization

The hydroxyl group of 1-Nonanol, 2,4,6-trimethyl- is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives. Etherification is a primary example of such functionalization.

Etherification involves the conversion of the hydroxyl group into an ether linkage (R-O-R'). A classic method for this transformation is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. This reaction is generally more efficient for primary alcohols due to their more acidic proton and lower steric hindrance compared to secondary or tertiary alcohols.

However, the steric bulk near the hydroxyl group in 1-Nonanol, 2,4,6-trimethyl- presents a significant challenge for etherification. Reactions with hindered alcohols often proceed in lower yields. To overcome this, various strategies have been developed, including the use of strong bases in a solvent-free medium with a phase-transfer catalyst or the application of metal-based catalytic systems. For instance, cationic ruthenium-hydride complexes have been shown to catalyze the selective etherification of two different alcohols to form unsymmetrical ethers under mild conditions. Reductive etherification, which couples an alcohol with a ketone or aldehyde, provides another pathway to sterically hindered ethers.

The selectivity of etherification is a critical consideration, especially when multiple hydroxyl groups are present in a molecule. In general, primary alcohols are more reactive than secondary alcohols in many etherification reactions, allowing for selective functionalization.

Esterification for Advanced Chemical Entities

The synthesis of esters from alcohols is a fundamental transformation in organic chemistry, leading to the creation of advanced chemical entities with applications ranging from fragrances to specialty lubricants. However, the esterification of sterically hindered primary alcohols like 1-Nonanol, 2,4,6-trimethyl- presents a significant challenge. The bulky alkyl groups adjacent to the hydroxyl group shield it from the approach of acylating agents, slowing down the reaction rate considerably.

To overcome this steric hindrance, highly efficient catalytic systems are required. Research into the acylation of sterically hindered hydroxyl groups has identified several effective methods. For instance, 1-methylimidazole (B24206) (1-MI) has proven to be an efficient catalyst for tosylation and esterification reactions. The process often involves the use of an auxiliary base, such as triethylamine (B128534) (TEA), which can accelerate the reaction. The choice of acylating agent and catalyst is crucial for achieving high yields. While direct Fischer esterification with a carboxylic acid might be slow, the use of more reactive derivatives like acid anhydrides (e.g., Ac₂O, Bz₂O) or acid chlorides (e.g., p-TsCl) in the presence of a suitable catalyst is often more successful.

Table 1: Catalytic Systems for the Acylation of Sterically Hindered Alcohols

| Acylating Agent | Catalyst | Auxiliary Base | Efficacy | Reference |

|---|---|---|---|---|

| p-TsCl | 1-Methylimidazole (1-MI) | Triethylamine (TEA) | Efficient for tosylation | |

| Ac₂O (Acetic Anhydride) | 1-Methylimidazole (1-MI) | Triethylamine (TEA) | Efficient for acetylation | |

| Bz₂O (Benzoic Anhydride) | 1-Methylimidazole (1-MI) | Triethylamine (TEA) | Efficient for benzoylation | |

| Acid Anhydrides | Trimethylsilyl (B98337) trifluoromethanesulfonate | - | Highly efficient, faster than standard DMAP conditions |

This table summarizes effective catalytic methods for the esterification (acylation) of alcohols where steric hindrance is a significant barrier.

Nucleophilic Substitution of Functionalized Hydroxyl Groups

The hydroxyl group (–OH) of an alcohol is a poor leaving group for nucleophilic substitution reactions because its conjugate base, the hydroxide (B78521) ion (HO⁻), is strongly basic. Therefore, direct displacement of the hydroxyl group is generally not feasible. For a nucleophilic substitution reaction to occur on a primary branched alcohol like 1-Nonanol, 2,4,6-trimethyl-, the hydroxyl group must first be converted into a good leaving group.

This functionalization can be achieved in several ways:

Protonation: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an alkyloxonium ion (–OH₂⁺). The leaving group is now a neutral water molecule (H₂O), which is much more stable and easily displaced. For primary alcohols, the subsequent substitution proceeds via an Sₙ2 mechanism, involving a backside attack by the nucleophile (e.g., Br⁻, Cl⁻).

Conversion to Sulfonate Esters: A widely used strategy involves converting the alcohol into a sulfonate ester, such as a tosylate (–OTs) or mesylate (–OMs). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. The resulting sulfonate is an excellent leaving group, and the functionalized alcohol can readily undergo Sₙ2 reactions with a wide range of nucleophiles.

Conversion to Other Intermediates: Other reagents can be used to activate the hydroxyl group. For instance, thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) convert alcohols into alkyl chlorides and bromides, respectively, through intermediates that provide a good leaving group for an Sₙ2 attack. The reaction of alcohols with reagents like triphenylphosphine (B44618) and a source of azide (B81097) (n-Bu₄NN₃) can facilitate conversion to alkyl azides, another example of nucleophilic substitution on a functionalized hydroxyl group.

For a sterically hindered primary alcohol, the Sₙ2 pathway is expected, but the reaction rate can be significantly reduced due to the steric bulk impeding the backside attack of the nucleophile.

Reaction Mechanisms of Branched Alcohols

Dihydrogen Transfer Processes

Branched primary alcohols can participate in dihydrogen transfer reactions, a type of redox process where two hydrogen atoms are transferred from the alcohol to a substrate. A notable example is the reaction of primary and secondary alcohols with benzynes. In this process, the alcohol is oxidized to the corresponding aldehyde or ketone, while the benzyne (B1209423) is reduced.

Detailed mechanistic studies using deuterium (B1214612) labeling have revealed key features of this dihydrogen transfer:

The two hydrogen atoms transferred are specifically the one from the hydroxyl group (O-H) and the one attached to the carbinol carbon (C-H).

The mechanism is consistent with a concerted, albeit asynchronous, transfer of dihydrogen that resembles a Cannizzaro-type reaction. The carbinol C-H is transferred in a hydride-like fashion, while the O-H is transferred as a proton.

Kinetic studies show that this redox reaction is first-order with respect to the alcohol concentration.

Another important class of reactions involving this mechanism is the "borrowing hydrogen" or "hydrogen autotransfer" catalysis. In these processes, a transition metal catalyst (e.g., based on Ru, Mn, Co) temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an intermediate aldehyde. The aldehyde then reacts with a nucleophile, and the resulting intermediate is subsequently reduced by the metal-hydride, regenerating the catalyst and yielding the final product. This strategy is used for various transformations, including the β-alkylation of secondary alcohols with primary alcohols.

Addition Reactions in Organic Synthesis

In addition to dihydrogen transfer, branched alcohols can also undergo addition reactions where the alcohol molecule adds across a multiple bond. The reaction of alcohols with benzynes provides a clear example of the competition between addition and dihydrogen transfer pathways. While dihydrogen transfer dominates at low alcohol concentrations, the formation of an ether product via the addition of the alcohol to the benzyne becomes more significant at higher concentrations.

A key mechanistic distinction between these two competing pathways has been identified:

Dihydrogen Transfer: First-order in alcohol.

Alcohol Addition: Second-order in alcohol.

This second-order dependence suggests a mechanism where one alcohol molecule acts as a nucleophile to attack the benzyne, while a second alcohol molecule facilitates the proton transfer in the transition state.

Other addition reactions involving alcohols include:

Vinylation: The nucleophilic addition of an alcohol to an alkyne triple bond to form a vinyl ether. This reaction can be facilitated by reagents that increase the nucleophilicity of the alcohol's oxygen atom.

Carbonyl Addition: Alcohols can be used as precursors for generating nucleophiles for carbonyl addition. In rhodium-catalyzed hydrogen autotransfer reactions, a primary alcohol is first dehydrogenated to an aldehyde, which then participates in further reactions.

Table 2: Comparison of Dihydrogen Transfer and Addition Reactions of Alcohols with Benzynes

| Feature | Dihydrogen Transfer | Alcohol Addition | Reference |

|---|---|---|---|

| Product | Reduced Benzenoid + Aldehyde | Aryl Ether | |

| Kinetic Order | First-order in alcohol | Second-order in alcohol | |

| Mechanism | Concerted H₂ transfer (hydride-like C-H, proton-like O-H) | Nucleophilic attack assisted by a second alcohol molecule |

| Favored by | Low alcohol concentration | High alcohol concentration | |

This table contrasts the two competing reaction pathways for alcohols reacting with benzyne intermediates.

Role of Steric Factors in Reaction Pathways

Steric hindrance plays a decisive role in the reactivity of branched alcohols like 1-Nonanol, 2,4,6-trimethyl-. The bulky methyl groups at the C2, C4, and C6 positions create a congested environment around the reactive hydroxyl group and the α-carbon, influencing reaction rates and determining which pathways are favored.

The impact of steric factors is evident in several reaction types:

Nucleophilic Substitution (Sₙ2): As discussed, Sₙ2 reactions require a backside attack on the carbon bearing the leaving group. For a primary alcohol like 2,4,6-trimethyl-1-nonanol, the methyl group at the C2 position significantly shields this carbon, impeding the approach of the nucleophile and drastically slowing the reaction rate compared to a linear primary alcohol.

Esterification: The steric crowding around the hydroxyl group makes it difficult for bulky acylating agents to access the oxygen atom, thus requiring more reactive reagents or highly efficient catalysts to achieve ester formation.

Etherification and Dehydration: In acid-catalyzed reactions, steric effects can influence the selectivity between intermolecular etherification and intramolecular dehydration. For highly branched Guerbet alcohols, reactivity decreases with increasing bulkiness, and the formation of symmetrical ethers can be completely suppressed in favor of dehydration to form alkenes. The position of the branch is critical; branching further down the carbon chain from the –OH group has a lesser impact on etherification selectivity.

Self-Association: The ability of alcohols to form hydrogen-bonded aggregates is reduced by steric hindrance near the hydroxyl group. This weakening of intermolecular forces can affect physical properties and the solvent characteristics of the alcohol.

Table 3: Illustrative Effect of Branching on Alcohol Reactivity (Etherification/Dehydration)

| Alcohol Structure | Conversion (%) | Selectivity to Ether (%) | Observations | Reference |

|---|---|---|---|---|

| 1-Dodecanol (Linear) | 23 | 49 | Higher selectivity to ether product. | |

| 2-Ethyl-1-hexanol (β-branched) | - | Low | Symmetrical ether formed in small amounts. | |

| 2-Hexyl-1-decanol (Bulky β-branched) | - | 0 | No symmetrical ether formed; reactivity decreases with bulkiness. |

This table, based on data for related alcohols, illustrates how the size and position of alkyl branches influence reaction outcomes, with increased steric hindrance near the hydroxyl group disfavoring bimolecular reactions like etherification.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for separating components from a mixture and for quantification. For a branched alcohol like 2,6,8-trimethyl-4-nonanol (B85493), both gas and liquid chromatography serve distinct, critical roles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Derivatization

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Given its molecular weight and structure, 2,6,8-trimethyl-4-nonanol is amenable to GC-MS analysis.

The inherent volatility of the analyte allows it to be vaporized in the GC inlet and separated on a chromatographic column. However, the presence of a polar hydroxyl (-OH) group can lead to peak tailing and interaction with active sites in the GC system. To mitigate these effects and improve chromatographic performance, derivatization is a common strategy. This process involves chemically modifying the analyte to make it more volatile and less polar. For alcohols, the most common derivatization reactions are silylation and acylation.

Silylation: This process replaces the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This eliminates hydrogen bonding, reduces polarity, and increases volatility. The resulting TMS ether is more suitable for GC analysis.

Acylation: This involves converting the alcohol into an ester, for example, by reacting it with a fluorinated anhydride. This can enhance volatility and improve detection, particularly for electron capture detectors, although it is also highly effective for MS detection.

The mass spectrometer then detects the separated, derivatized, or underivatized molecules, providing both mass information for identification and intensity data for quantification.

Table 1: Illustrative GC-MS Parameters for Branched-Chain Alcohols

| Parameter | Setting/Description | Purpose |

|---|---|---|

| Column | HP-5MS or similar non-polar column | Separation based on boiling point and polarity. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample. |

| Temperature Program | Initial oven temperature at 40°C, ramped to 250°C | Separates compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule in a reproducible way for identification. |

| MS Scan Range | m/z 33-550 | Detects a wide range of possible molecular and fragment ions. |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

2,6,8-trimethyl-4-nonanol possesses multiple chiral centers, meaning it can exist as different stereoisomers (e.g., diastereomers and enantiomers). While GC can sometimes separate diastereomers, High-Performance Liquid Chromatography (HPLC) is the superior technique for resolving complex isomeric mixtures, particularly enantiomers.

Reverse-phase (RP) HPLC is a common mode used for this purpose, where a non-polar stationary phase is used with a polar mobile phase. The separation of stereoisomers often requires specialized chiral stationary phases (CSPs) or the use of chiral derivatizing agents to form diastereomers that can then be separated on a standard achiral column. For instance, the synthesis of specific stereoisomers of related compounds like (2S,4S)-2,4-dimethyl-1-heptanol has been monitored and confirmed using HPLC analysis on chiral columns such as CHIRALCEL OD-H.

Table 2: Typical HPLC Conditions for Stereoisomer Resolution

| Parameter | Setting/Description | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., CHIRALCEL OD-H) or Reverse Phase (e.g., C18) | To provide differential interaction with stereoisomers. |

| Mobile Phase | Acetonitrile/Water or Hexane/Isopropyl Alcohol | Elutes the compounds from the column; composition is optimized for resolution. |

| Detector | UV-Vis or Mass Spectrometry (MS) | Detection of the analyte as it elutes. Alcohols lack a strong chromophore, so MS or derivatization for UV detection may be necessary. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is used to probe the chemical structure of a molecule by observing its interaction with electromagnetic radiation. NMR, IR, and Mass Spectrometry each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: Proton NMR gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2,6,8-trimethyl-4-nonanol, one would expect to see distinct signals for the methyl protons, methylene (B1212753) protons, methine protons, and the hydroxyl proton.

¹³C NMR: Carbon NMR provides information on the number and types of carbon atoms in the molecule (e.g., CH₃, CH₂, CH, C). The spectrum for 2,6,8-trimethyl-4-nonanol would show distinct peaks for each unique carbon atom in its branched structure.

2D-NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), are invaluable for complex structures. An HSQC experiment correlates the signals in the ¹H NMR spectrum with the signals of the directly attached carbons in the ¹³C spectrum, allowing for unambiguous assignment of proton and carbon signals and confirming the connectivity within the molecule.

Table 3: Predicted and Experimental NMR Data for 2,6,8-trimethyl-4-nonanol

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Data Source |

|---|---|---|

| ¹H NMR | Data not explicitly detailed in available sources. Signals expected for CH, CH₂, CH₃, and OH groups. | Varian A-60 instrument data mentioned. |

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2,6,8-trimethyl-4-nonanol provides clear evidence of its key functional groups.

The most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is a direct result of intermolecular hydrogen bonding between the alcohol molecules. Other significant absorptions include sharp peaks in the 2800-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the alkane portions of the molecule.

Table 4: Key IR Absorption Bands for 2,6,8-trimethyl-4-nonanol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3360 (Broad) | O-H Stretch | Alcohol (Hydrogen Bonded) | |

| ~2950-2870 (Sharp) | C-H Stretch | Alkane (CH, CH₂, CH₃) | |

| ~1465 (Bending) | C-H Bend | Alkane (CH₂) | |

| ~1380 (Bending) | C-H Bend | Alkane (CH₃) |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. The molecular formula of 2,6,8-trimethyl-4-nonanol is C₁₂H₂₆O, corresponding to a molecular weight of 186.33 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, which can dislodge an electron to form a molecular ion (M⁺˙). This molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is a reproducible fingerprint of the molecule's structure. For alcohols, common fragmentation pathways include:

Alpha-Cleavage: The bond between the carbinol carbon (the carbon attached to the -OH group) and an adjacent carbon is broken. This is often a dominant fragmentation pathway for alcohols.

Dehydration: Loss of a water molecule (H₂O, mass of 18) from the molecular ion, resulting in a peak at m/z = M-18.

The mass spectrum of 2,6,8-trimethyl-4-nonanol shows characteristic fragment ions at m/z values such as 43, 69, and 87. The peak at m/z 69 is listed as the top peak in one dataset.

Table 5: Significant Mass Spectrometry Fragments for 2,6,8-trimethyl-4-nonanol

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway | Reference |

|---|---|---|---|

| 186 | [C₁₂H₂₆O]⁺˙ | Molecular Ion (M⁺˙) | |

| 87 | [C₅H₁₁O]⁺ | Alpha-cleavage | |

| 69 | [C₅H₉]⁺ | Dehydration followed by further fragmentation |

Advanced UV-Visible Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a substance, which corresponds to the excitation of electrons to higher energy orbitals. For saturated compounds like 1-Nonanol, 2,4,6-trimethyl-, which lack chromophores (moieties that absorb light in the 200-800 nm range), the application of standard UV-Vis spectroscopy is limited.

The electronic transitions in saturated alcohols, such as the n → σ* transition of the hydroxyl group's non-bonding electrons and the σ → σ* transitions of the C-C and C-H bonds, occur at high energies. Consequently, their maximum absorbance (λmax) is found in the far or vacuum UV region (below 200 nm). For instance, simple alcohols like methanol (B129727) and ethanol (B145695) absorb at approximately 174 nm and 183 nm, respectively. Due to the highly branched and saturated nature of 1-Nonanol, 2,4,6-trimethyl-, its absorption profile is expected to be similar, with no significant absorbance in the conventional UV-Vis range.

While direct analysis is limited, UV-Vis spectroscopy can be employed indirectly. For example, branched-chain alcohols can serve as suitable solvents for the UV-Vis analysis of other compounds that do absorb in this region. Furthermore, should the alcohol undergo reactions to introduce unsaturation or other chromophoric groups, UV-Vis spectroscopy would become a valuable tool for monitoring these transformations.

Table 1: Expected UV-Visible Absorption Characteristics of Saturated Alcohols

| Compound Class | Chromophore | Expected λmax (nm) | Transition Type |

| Saturated Alcohols | R-OH | < 200 | n → σ |

| Alkanes | C-C, C-H | < 200 | σ → σ |

Raman Spectroscopy and Enhanced Variants

Raman spectroscopy provides detailed information about the vibrational modes of a molecule and is highly sensitive to the hydrocarbon backbone and functional groups. For 1-Nonanol, 2,4,6-trimethyl-, Raman spectroscopy can offer significant structural insights. The spectrum is expected to be dominated by features arising from the vibrations of its carbon skeleton and methyl groups.

Key research findings on long-chain and branched alcohols indicate several characteristic Raman bands:

C-H Stretching: The region around 2800-3000 cm⁻¹ is characteristic of C-H stretching vibrations. The presence of multiple methyl groups in 1-Nonanol, 2,4,6-trimethyl- would likely result in strong and complex bands in this region.

CH₂ and CH₃ Bending: Vibrations corresponding to the bending or deformation of CH₂ and CH₃ groups typically appear in the 1300-1500 cm⁻¹ range.

C-C Stretching: The "fingerprint" region, typically from 800 to 1200 cm⁻¹, contains C-C stretching modes. The branching in the carbon chain will influence the position and intensity of these peaks.

O-H Stretching: The O-H stretching band in alcohols is a prominent feature in their IR spectra, but it is often a weak and broad band in Raman spectra.

Low-Frequency Modes: Low-frequency Raman spectra can reveal longitudinal acoustic modes (LAMs), which are sensitive to chain length and conformation in long-chain molecules like alcohols.

Studies have shown that the efficiency of Stimulated Raman Scattering (SRS), an enhanced variant of the technique, increases with the number of CH₂ and CH₃ groups in an alcohol molecule. Current time information in Bangalore, IN. This suggests that 1-Nonanol, 2,4,6-trimethyl-, with its nine-carbon chain and three methyl branches, could be an efficient Raman scatterer.

Table 2: General Raman Peak Assignments for Long-Chain Branched Alcohols

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected Characteristics for 1-Nonanol, 2,4,6-trimethyl- |

| 2800 - 3000 | C-H Stretching (CH, CH₂, CH₃) | Strong, complex bands due to numerous C-H bonds. |

| 1300 - 1500 | CH₂ and CH₃ Bending/Deformation | Multiple peaks reflecting the different environments of the methyl and methylene groups. |

| 800 - 1200 | C-C Stretching and Skeletal Vibrations | A complex pattern characteristic of the branched nonane (B91170) backbone. |

| ~1050 | C-O Stretching | A peak in this region is expected, characteristic of primary alcohols. |

| Low-Frequency (<400) | Longitudinal Acoustic Modes (LAM) | Potentially observable bands related to the overall chain conformation. |

This table is based on general spectroscopic principles for analogous compounds, as a specific experimental Raman spectrum for 1-Nonanol, 2,4,6-trimethyl- is not publicly available.

Comprehensive Spectroscopic Analysis Protocols

A comprehensive analysis protocol for the definitive identification and characterization of 1-Nonanol, 2,4,6-trimethyl- would involve a combination of chromatographic separation and spectroscopic detection methods. The synthesis of stereoisomers of this compound, such as (2S,4S,6S)-2,4,6-trimethyl-1-nonanol, has been reported, highlighting the need for analytical methods capable of resolving such isomers.

A typical protocol would include:

Separation: Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like 1-Nonanol, 2,4,6-trimethyl-. The use of a chiral column would be necessary to separate different stereoisomers. For less volatile derivatives or for preparative-scale separation, High-Performance Liquid Chromatography (HPLC) could be employed.

Identification and Structural Elucidation:

Mass Spectrometry (MS): Coupled with GC (GC-MS), mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. For branched alcohols, fragmentation often involves the loss of the largest alkyl group.

Infrared (IR) Spectroscopy: IR spectroscopy would clearly show the presence of the hydroxyl group through a strong, broad O-H stretching band around 3200-3600 cm⁻¹ and a C-O stretching band characteristic of primary alcohols (around 1050 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise connectivity of atoms. The complex splitting patterns and chemical shifts in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, would confirm the branched structure of 1-Nonanol, 2,4,6-trimethyl-.

Table 3: Summary of a Comprehensive Spectroscopic Protocol for 1-Nonanol, 2,4,6-trimethyl-

| Technique | Purpose | Expected Key Information |

| GC-MS | Separation and Identification | Retention time, molecular ion peak, and fragmentation pattern confirming the branched C₁₂H₂₆O structure. |

| Chiral GC | Isomer Separation | Resolution of different stereoisomers. |

| FTIR | Functional Group Identification | Strong, broad O-H stretch (~3300 cm⁻¹); C-O stretch (~1050 cm⁻¹); C-H stretches (~2900 cm⁻¹). |

| ¹H NMR | Proton Environment Mapping | Complex multiplets for methine and methylene protons; distinct signals for methyl groups and the hydroxyl proton. |

| ¹³C NMR | Carbon Skeleton Mapping | Unique signals for each carbon atom, confirming the number and type (CH₃, CH₂, CH) of carbons in the molecule. |

This multi-technique approach ensures an unambiguous characterization of the chemical structure of 1-Nonanol, 2,4,6-trimethyl-.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscape Exploration

The prediction of conformational preferences for a flexible molecule like 1-Nonanol, 2,4,6-trimethyl- involves exploring its potential energy surface. For acyclic alkanes and their derivatives, the most stable conformations are generally those that minimize steric strain. The primary energetic considerations are torsional strain (eclipsed vs. staggered arrangements along C-C bonds) and steric hindrance between bulky substituents.

Key principles governing the conformational preferences include:

Staggered vs. Eclipsed Conformations: Rotation around the single bonds of the carbon backbone results in different conformers. Staggered conformations, where substituents are maximally separated, are energetically favored over eclipsed conformations, where they are aligned.

Gauche Interactions: In staggered conformations, substituents on adjacent carbons can be either anti (180° apart) or gauche (60° apart). Gauche interactions, particularly between bulky groups like methyl or longer alkyl chains, introduce steric strain and are less stable than the anti arrangement. For 1-Nonanol, 2,4,6-trimethyl-, numerous gauche interactions are possible between the methyl groups and segments of the nonyl chain.

1,3-Diaxial-like Interactions: Due to the branching, interactions between substituents separated by two carbons (a 1,3-relationship) can also be significant, similar to the 1,3-diaxial interactions that destabilize certain chair conformations in cyclohexanes.

The conformational landscape of this alcohol is exceedingly complex due to the multiple rotatable bonds and chiral centers. A systematic search would involve rotating each C-C bond and calculating the energy of the resulting structure. The large number of possible conformers makes a complete analysis computationally demanding. For similar long-chain chiral alcohols, such as (S)-2-nonanol, theoretical calculations are essential to identify the most stable conformers that are likely to exist in solution. A theoretical analysis for 1-Nonanol, 2,4,6-trimethyl- would likewise aim to identify a set of low-energy conformers that represent the most populated states of the molecule.

Table 1: Factors Influencing Conformational Stability in 1-Nonanol, 2,4,6-trimethyl-

| Interaction Type | Description | Energetic Consequence | Relevant Moieties |

|---|---|---|---|

| Torsional Strain | Eclipsing of bonds along the C-C backbone. | Destabilizing (High Energy) | Entire nonyl chain |

| Gauche Interaction | Substituents on adjacent carbons are 60° apart. | Moderately Destabilizing | Methyl groups, Hydroxyl group, Alkyl chain segments |

| Anti Conformation | Substituents on adjacent carbons are 180° apart. | Stabilizing (Low Energy) | Methyl groups, Hydroxyl group, Alkyl chain segments |

| Steric Hindrance | Repulsive interaction between bulky groups in close proximity. | Highly Destabilizing | Interactions involving the three methyl groups and the main chain |

To obtain precise geometric parameters such as bond lengths, bond angles, and dihedral angles for the stable conformers of 1-Nonanol, 2,4,6-trimethyl-, quantum chemical calculations are necessary. Ab initio molecular orbital (MO) methods and Density Functional Theory (DFT) are standard approaches for geometry optimization.

Reaction Mechanism Elucidation via Quantum Mechanics

Quantum mechanics (QM) provides a framework for modeling chemical reactions at the electronic level. This allows for the detailed study of reaction pathways, the characterization of transient species like transition states, and the calculation of energy barriers that govern reaction rates.

Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. For a reaction involving 1-Nonanol, 2,4,6-trimethyl-, such as its oxidation or dehydration, DFT calculations can map out the entire potential energy surface connecting reactants to products.

The key steps in such a study would involve:

Geometry Optimization: The structures of the reactant (1-Nonanol, 2,4,6-trimethyl-), product(s), and any intermediates are optimized to find their lowest energy geometries.

Transition State (TS) Search: A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating the TS structure is critical as it represents the "bottleneck" of the reaction. Advanced algorithms are used to find this saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real (positive) frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Energy Barrier Calculation: The activation energy (energy barrier) is calculated as the difference in energy between the transition state and the reactants. This value is directly related to the reaction rate via the Arrhenius equation.

For example, DFT studies on the pyrolysis of polypropylene, using 2,4,6-trimethyl heptane (B126788) as a model compound, utilized the B3LYP functional with a 6-31G(d,p) basis set to calculate the activation energies for hydrogen abstraction, which were found to be in the range of 11-14 kcal/mol. A study on skin sensitization used the M06-2X functional to estimate reaction barriers, finding that barriers below 5 kcal/mol indicated strong sensitizers. Similar DFT calculations for reactions of 1-Nonanol, 2,4,6-trimethyl- would provide quantitative predictions of its reactivity.

Table 2: Illustrative DFT-Calculated Activation Energies for Reactions of Analogous Systems

| Reaction Type | Model System | DFT Method | Calculated Activation Energy (Ea or ΔG‡) | Reference |

|---|---|---|---|---|

| Hydrogen Abstraction | 2,4,6-Trimethyl heptane + ●OH | B3LYP/6-31G(d,p) | 11-14 kcal/mol | |

| HO● Radical Generation | Vanadium(IV) Complex + H₂O₂ | DFT (unspecified) | 19.6 kcal/mol (ΔH‡) | |

| Acyl Transfer | Acyl Chlorides + Lysine model | M06-2X/6-311++G(d,p) | 0.8-1.7 kcal/mol | |

| [3+2] Cycloaddition | Trimethyl-substituted Nitrile Oxide + Arylacetylene | B3LYP/6-311++G(d,p) | ~5.1-5.4 eV (related to hardness) |

Reactions are rarely performed in the gas phase; they almost always occur in a solvent. The solvent can have a profound effect on reaction rates and mechanisms by differentially solvating the reactants, transition state, and products. Computational chemistry accounts for these effects using various solvation models.

Implicit (Continuum) Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. A hybrid approach often involves a few explicit solvent molecules treated quantum mechanically in the first solvation shell, surrounded by a continuum model.

For a reaction involving 1-Nonanol, 2,4,6-trimethyl-, changing the solvent from non-polar (e.g., hexane) to polar (e.g., water or ethanol) could significantly alter the energy barrier. If the transition state is more polar than the reactants, a polar solvent will stabilize it more, lowering the activation energy and accelerating the reaction. DFT calculations combined with a model like SMD would be used to compute the free energies of solvation for all species along the reaction profile to predict these solvent-dependent kinetic effects.

Molecular Dynamics (MD) Simulations of Alcohol Systems

While quantum mechanics is ideal for studying the electronic details of a few molecules, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of large systems containing thousands or millions of atoms over time. An MD simulation of 1-Nonanol, 2,4,6-trimethyl-, either in its pure liquid form or solvated in a solvent like water, would provide insights into its macroscopic properties and dynamic behavior.

The simulation would be set up as follows:

Force Field Assignment: A classical force field (e.g., OPLS-AA, AMBER, CHARMM) is chosen. The force field is a set of parameters and potential energy functions that describe the interactions between atoms (bond stretching, angle bending, torsions, and non-bonded van der Waals and electrostatic interactions).

System Assembly: A simulation box is created and filled with molecules of 1-Nonanol, 2,4,6-trimethyl- and/or solvent molecules at a specified density.

Simulation: Newton's equations of motion are solved iteratively for every atom in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time, typically on a femtosecond (10⁻¹⁵ s) timescale.

Analysis of the MD trajectory can reveal:

Solvation Structure: How solvent molecules, like water, arrange themselves around the alcohol's hydroxyl headgroup versus its hydrophobic alkyl tail.

Conformational Dynamics: The rates of transition between different conformers of the alcohol in a liquid environment.

Transport Properties: Macroscopic properties like the diffusion coefficient and viscosity can be calculated from the atomic motions.

Aggregate Formation: At certain concentrations, MD simulations can model the self-assembly of alcohol molecules into micelles or other aggregates.

MD simulations provide a crucial link between the single-molecule properties calculated with QM and the bulk properties of the material observed experimentally.

Investigation of Reorientation Dynamics and Hydrogen Bonding

The dynamics in liquid alcohols are largely governed by the transient nature of hydrogen bond (HB) networks. Computational simulations, particularly Molecular Dynamics (MD), are instrumental in exploring these phenomena. In liquid alcohols, hydroxyl groups form chain-like and ring-like supramolecular structures through hydrogen bonding. The reorientation of individual alcohol molecules is intrinsically linked to the lifetime and dynamics of these hydrogen bonds.

Studies on linear monohydroxy alcohols, from methanol (B129727) to 1-nonanol, have shown that as the alkyl chain length increases, the correlation between oxygen atoms also increases significantly. This is because the density of hydroxyl groups decreases, leading to more pronounced structural organization. For a long-chain alcohol like 1-nonanol, these simulations reveal the formation of extensive hydrogen-bonded chains. The branching present in 1-Nonanol, 2,4,6-trimethyl- introduces steric hindrance that influences the formation and stability of these chains compared to its linear isomer, 1-nonanol.

The reorientation dynamics of the molecule and the end-to-end vector of the supramolecular HB chains are often studied using time-correlation functions, which can be compared with experimental data from techniques like dielectric spectroscopy. The decay of these correlation functions is typically slower for molecules engaged in a greater number of hydrogen bonds. MD simulations allow for the detailed characterization of hydrogen bond states, including the distribution of molecules participating in zero, one, two, or three hydrogen bonds, and the mean lifetimes of these states. For instance, in ethanol (B145695), molecules with one hydrogen bond are found to be more stable when acting as a proton donor than as an acceptor.

| Parameter | Description | Relevance to 1-Nonanol, 2,4,6-trimethyl- | Source |

|---|---|---|---|

| Pair Correlation Function (g(r)) | Describes the probability of finding an atom at a distance r from another atom. Key functions include gOO(r), gOH(r), and gHH(r). | Reveals the local liquid structure, including hydrogen bond distances and the packing of alkyl chains. The branching would alter the typical packing seen in linear alcohols. | |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between two molecules. | Indicates the stability of the supramolecular structures. Steric hindrance from the methyl groups may affect HB lifetimes. | |

| Reorientational Correlation Function | Measures the "memory" of a molecule's orientation over time. Its decay time is related to molecular tumbling and rotation. | Provides insight into how the bulky, branched structure slows down molecular reorientation compared to linear isomers. This can be linked to macroscopic properties like viscosity. | |

| Diffusion Coefficient | Quantifies the rate of translational motion of molecules through the liquid. | Determines how molecular size, shape, and intermolecular interactions affect mobility. The branched structure is expected to have a different diffusion coefficient than linear nonanol. |

Intermolecular Interactions and Self-Assembly

The self-assembly of alcohol molecules, particularly at interfaces or in co-crystals, is dictated by a sensitive balance of intermolecular forces. The primary interactions are strong, directional hydrogen bonds between the hydroxyl headgroups and weaker, non-directional van der Waals forces between the hydrocarbon tails. Computational studies help elucidate how these forces lead to the formation of organized structures.

For example, studies on the self-assembly of linear alcohols like 1-nonanol on graphite (B72142) surfaces show the formation of ordered, two-dimensional monolayers. In these assemblies, molecules are typically arranged in head-to-head rows, maximizing hydrogen bonding between hydroxyl groups while the alkyl chains lie flat on the surface. The final structure (polymorph) that forms can depend on factors like solvent and concentration.

The introduction of methyl branches along the nonanol chain in 1-Nonanol, 2,4,6-trimethyl- would significantly complicate this self-assembly process. The branches would create steric constraints, likely disrupting the dense packing observed for linear alkanes and potentially leading to different, less-ordered surface structures. Computational modeling can predict the most stable arrangements by calculating the cohesive energies of various possible motifs. This has been done for adducts of n-alcohols with allylamine, where periodic DFT calculations were used to determine the binding energies of different layer and ribbon architectures. Such calculations showed that for longer-chain alcohols, the dispersive interactions between aliphatic chains can contribute significantly (up to 30%) to the total cohesive energy.

| Interaction Type | Description | Role in Self-Assembly of 1-Nonanol, 2,4,6-trimethyl- | Source |

|---|---|---|---|

| Hydrogen Bonding | A strong, directional electrostatic interaction between the hydroxyl (-OH) groups. | The primary driving force for forming chains and other supramolecular motifs. It directs the initial association of molecules. | |

| Van der Waals Forces | Weaker, non-directional forces arising from temporary fluctuations in electron density (London dispersion forces). | Crucial for the stabilization of the overall assembly through packing of the long, branched alkyl tails. | |

| Steric Repulsion | Repulsive forces that occur when atoms are brought too close together. | The methyl branches introduce significant steric hindrance, influencing the geometry of hydrogen-bonded networks and preventing dense packing of the alkyl chains. | |

| Adsorbate-Substrate Interaction | The interaction between the alcohol molecules and a surface (e.g., graphite, mica) during surface-supported self-assembly. | Can be either physisorption (van der Waals) or chemisorption. This interaction competes with adsorbate-adsorbate interactions to determine the final structure. |

Structure-Reactivity and Structure-Property Correlations

Understanding the relationship between a molecule's structure and its physical or chemical properties is a central goal of chemistry. For complex molecules like branched alcohols, computational methods are essential for developing these correlations, which are often formulated as Quantitative Structure-Property Relationships (QSPR) or Quantitative Structure-Activity Relationships (QSAR).

Computational Approaches to Structure-Activity Relationships in Branched Alcohols

QSPR/QSAR models are mathematical equations that correlate chemical structure with various properties like boiling point, solubility, or biological activity. The "structure" is represented numerically by molecular descriptors, which are calculated from the molecular graph or 3D geometry. For large sets of aliphatic alcohols, these models have been successfully used to predict properties like entropy, heat capacity, and aqueous solubility.

The key steps in a computational QSPR study for a compound like 1-Nonanol, 2,4,6-trimethyl- would involve:

Generation of Molecular Descriptors: A wide range of descriptors would be calculated. These include topological indices, which describe molecular branching and connectivity (e.g., Randić index, Wiener index), and quantum-chemical descriptors derived from the molecule's calculated electronic structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that links a selection of the most relevant descriptors to a specific property. For instance, a combination of the first-order connectivity index (¹χ), the Balaban index (J), and the Wiener index (W) has been shown to be excellent for predicting the heat capacity of aliphatic alcohols.

Validation: The predictive power of the model is rigorously tested to ensure it is statistically robust and not a result of chance correlation.

The specific branching pattern of 1-Nonanol, 2,4,6-trimethyl- would result in a unique set of topological indices compared to its linear or other branched isomers. These indices would quantify its degree of branching, size, and shape, which in turn influence its intermolecular interactions and macroscopic properties. For example, increased branching generally lowers the boiling point but can affect solubility in complex ways. QSPR models provide a systematic way to quantify these relationships.

| Descriptor Type | Example(s) | Information Encoded | Predicted Property | Source |

|---|---|---|---|---|

| Topological Indices | Wiener Index (W), Randić Index (χ), Balaban Index (J) | Molecular size, shape, and degree of branching based on the 2D molecular graph. | Heat Capacity, Entropy, Thermal Energy, Aqueous Solubility | |

| Constitutional Descriptors | Molecular Weight, Atom Counts | Basic composition of the molecule. | Various physical properties (often used in combination with other descriptors). | |

| Quantum-Chemical Descriptors | Dipole Moment, HOMO/LUMO Energies, Electrostatic Potential | Electronic properties, charge distribution, and reactivity. | Reactivity, Interaction Energies | |

| Geometrical Descriptors | Molecular Surface Area, Molecular Volume | 3D size and shape of the molecule. | Solubility, Partition Coefficients |

Environmental Fate and Degradation Pathways of Branched Nonanols

Biodegradation Studies

Biodegradation is a primary pathway for the removal of organic compounds from the environment. The rate and extent of this process for branched nonanols are highly dependent on the microbial communities present and the specific molecular structure of the alcohol.

Under aerobic conditions, branched alcohols can be utilized by microorganisms as a source of carbon and energy. However, their biodegradability is generally lower than that of their linear counterparts. Studies on commercial mixtures of branched nonanols have shown that they can be "readily biodegradable" according to OECD criteria. For instance, a branched nonanol product demonstrated 79% CO2 formation relative to the theoretical maximum over a 28-day period in an aerobic activated sludge test (OECD 301B). Similarly, research on branched alcohol ethoxylates (AEOs) found that those with C8 to C13 alcohol cores met the criteria for being readily biodegradable.

However, the degree and position of branching are critical. While some commercial AEOs derived from highly branched alcohols are reported as readily biodegradable, specific isomers may show more persistence. For example, ethoxylates of 2,6,8-trimethylnonan-4-ol, a structural isomer of 2,4,6-trimethyl-1-nonanol, are not considered readily biodegradable, showing only 5.1% degradation in a 28-day study. This suggests that the presence of multiple methyl groups, particularly near the alcohol functional group or creating quaternary carbons, can significantly hinder microbial attack. The aerobic biodegradation of alkyl alcohols typically proceeds via the oxidation of the alcohol group to a carboxylic acid. oecd.org For 2,4,6-trimethyl-1-nonanol, this would likely form 2,4,6-trimethylnonanoic acid as an initial intermediate.

Table 1: Aerobic Biodegradability of Branched Alcohols and Related Compounds

| Compound/Product | Test Guideline | Inoculum | Duration (days) | Result | Citation |

|---|---|---|---|---|---|

| Nonanol, branched | OECD 301B | Activated sludge | 28 | 79% CO2 formation | |

| C8-C13 oxo-alcohols (branched) | Not specified | Not specified | Not specified | Readily biodegradable | |

| 2,6,8-trimethylnonan-4-ol | OECD TG 301 D | Not specified | 28 | 5.1% O2 consumption | |

| 3,5,5-trimethyl-1-hexanol | Not specified | Not specified | 28 | 4% BOD | oecd.org |

Under anaerobic conditions, the degradation of branched alcohols is generally slower and less complete than in aerobic environments. Research on lightly branched alcohol ethoxylates indicated only partial degradation, leading to the formation of mono-ethoxylated metabolites under anaerobic conditions. Studies on the anaerobic biodegradation of alkyl esters in marine sediments recommend avoiding the use of branched alcohols, as branching was found to negatively affect the rate and completeness of degradation. researchgate.net

Conversely, some studies have shown that complete anaerobic degradation of certain alkylethoxylates to methane (B114726) and carbon dioxide is possible in specialized environments like lab-scale fixed-bed reactors. d-nb.info This suggests that while the potential for anaerobic degradation exists, it is highly dependent on the specific microbial consortia and environmental conditions. For highly branched structures like 2,4,6-trimethyl-1-nonanol, anaerobic degradation is expected to be a very slow process in most natural environments.

A substantial body of evidence indicates that the degree of branching in an alcohol's structure is a critical factor determining its biodegradation rate.

Negative Correlation : Generally, an increase in the degree of branching has a negative effect on biodegradability. google.com Surfactants based on linear alcohols consistently show more significant and faster degradation than those derived from branched alcohols. google.com

Steric Hindrance : Methyl branching, as seen in 2,4,6-trimethyl-1-nonanol, creates steric hindrance that can block the enzymatic pathways responsible for oxidation. The presence of a single methyl group may have little effect, but multiple branches, especially quaternary carbons, significantly slow down degradation. heraproject.com

Commercial vs. Pure Isomers : While some commercial mixtures of highly branched alcohols can pass ready biodegradability tests, this may be due to the presence of more easily degradable isomers within the mixture. Highly branched isomers like 2,6,8-trimethylnonan-4-ol and 3,5,5-trimethyl-1-hexanol show very low biodegradation rates when tested as single substances. oecd.org This highlights that the degradation of a technical mixture does not guarantee the degradation of all its components.

Chemical Degradation Processes

In addition to biological pathways, chemical processes can contribute to the degradation of branched nonanols in the environment, particularly through oxidation.

Advanced Oxidation Processes (AOPs) are environmental remediation technologies that generate highly reactive species, most notably the hydroxyl radical (•OH). kirj.eeresearchgate.net These radicals are powerful, non-selective oxidants capable of degrading a wide range of recalcitrant organic compounds, including branched alcohols. rsc.orgtandfonline.com

The primary degradation mechanism for alcohols during AOPs is hydrogen abstraction by hydroxyl radicals, which removes a hydrogen atom from the alcohol molecule to form water and an organic radical. kirj.eersc.org This initial attack can be followed by a cascade of further oxidation reactions. For 2,4,6-trimethyl-1-nonanol, the hydroxyl radical would likely abstract a hydrogen from the carbon atom bearing the hydroxyl group, leading to the formation of an unstable radical that is subsequently oxidized.

While specific studies on the AOP degradation products of 2,4,6-trimethyl-1-nonanol are not available, studies on similar branched alcohols provide insight into likely transformation products. For instance, the oxidation of the structural isomer 2,6,8-trimethyl-4-nonanol (B85493) is known to produce the corresponding ketone, 2,6,8-trimethyl-4-nonanone. It is therefore highly probable that the oxidation of 2,4,6-trimethyl-1-nonanol would initially yield the aldehyde, 2,4,6-trimethylnonanal, which could be further oxidized to the carboxylic acid, 2,4,6-trimethylnonanoic acid. Complete mineralization to carbon dioxide and water is the ultimate goal of AOPs, but this often requires prolonged treatment, and stable, partially oxidized intermediates may be formed.

Environmental Persistence and Mobility Considerations